molecular formula C16H23NO3 B2665052 n-Carbobenzoxy-d-cyclohexylglycinol CAS No. 200405-29-4

n-Carbobenzoxy-d-cyclohexylglycinol

Cat. No. B2665052
CAS RN: 200405-29-4
M. Wt: 277.364
InChI Key: WLSPVZOJVLCFJK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbobenzoxy-d-cyclohexylglycinol is an amino alcohol . It is also known by its IUPAC name, benzyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate . The molecular formula is C16H23NO3 and it has a molecular weight of 277.37 .


Molecular Structure Analysis

The molecular structure of n-Carbobenzoxy-d-cyclohexylglycinol consists of a benzyl group attached to a carbamate group, which is further connected to a cyclohexyl group and a hydroxyethyl group . The InChI string is InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of n-Carbobenzoxy-d-cyclohexylglycinol include its molecular formula (C16H23NO3), molecular weight (277.37), and IUPAC name (benzyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate) . It should be stored at 2-8 °C .

Mechanism of Action

The mechanism of action of n-Carbobenzoxy-d-cyclohexylglycinol is not specified in the sources I found. It’s important to note that the compound is not intended for therapeutic use .

Future Directions

The future directions of n-Carbobenzoxy-d-cyclohexylglycinol are not specified in the sources I found. As an amino alcohol, it may have potential applications in various chemical syntheses .

properties

IUPAC Name

benzyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSPVZOJVLCFJK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

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